molecular formula C9H7BrN2O2 B578230 Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359656-01-1

Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B578230
M. Wt: 255.071
InChI Key: NHXJSXODXXXSKC-UHFFFAOYSA-N
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Description

“Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate” is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

This compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The synthesis involves a C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The molecular weight of “Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate” is 255.07 . The IUPAC name is methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate and the InChI Code is 1S/C9H7BrN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3 .


Chemical Reactions Analysis

The chemical reactions of this compound involve one-pot tandem cyclization/bromination when only TBHP is added . The cyclization to form imidazopyridines is promoted by further bromination .


Physical And Chemical Properties Analysis

“Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate” is a solid at room temperature . It should be stored in a dry environment .

Scientific Research Applications

Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate: A Comprehensive Analysis of Scientific Research Applications

Organic Synthesis: This compound is utilized in various organic synthesis processes due to its reactivity and versatility. It serves as a building block for creating complex molecular structures, particularly in the synthesis of lactams and other nitrogen-containing heterocycles .

Pharmaceutical Intermediates: As an intermediate, it plays a crucial role in the pharmaceutical industry. It is involved in the synthesis of various drugs and active pharmaceutical ingredients (APIs), contributing to the development of new medications .

Chemodivergent Synthesis: It is used in chemodivergent synthesis processes to create different compounds from a common precursor under varying conditions. This includes the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which have potential applications in medicinal chemistry .

Heterocyclic Chemistry: In heterocyclic chemistry, this compound is essential for constructing imidazo[1,2-a]pyridine derivatives, which are significant due to their biological activities and potential therapeutic properties .

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The safety statements associated with this compound are H302-H315-H319-H335 .

Future Directions

The future directions of this compound could involve further studies on its anti-proliferative activity against S. pneumoniae . Additionally, the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

properties

IUPAC Name

methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXJSXODXXXSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Synthesis routes and methods

Procedure details

Reaction mixture containing N′-(5-bromopyridin-2-yl)-N,N-dimethylformimidamide (6.5 g, 28.5 mmol), methyl 2-bromoacetate (5.6 g, 3.5 mL, 37.0 mmol) and NaHCO3 (4.1 g, 48.8 mmol) in i-PrOH (60 mL) was heated at 90° C. under nitrogen. The heating was stopped after 12 h and cooled the dense heterogeneous reaction mixture to room temperature. The reaction mixture was concentrated and diluted with water. The resultant slurry was collected by suction filtration and obtained methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (6.9 g) as a tan white solid upon drying. 1H NMR (300 MHz, DMSO-d6): δ 9.31 (d, J=1.8 Hz, 1H), 8.31 (s, 1H), 7.80 (d, J=9.5 Hz, 1H), 7.71 (dd, J=9.5, 1.6 Hz, 1H), 3.88 (s, 4H). Ester hydrolysis was done by stirring a solution of methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (2.5 g), LiOH.H2O (1.2 g) in THF/MeOH/H2O (1/1/1, 75 mL) at room temperature. Reaction mixture was concentrated upon complete hydrolysis of ester to corresponding acid, diluted with water/ice and acidified with 2N. aq HCl until pH 6. The resulting solid was filtered, suction dried followed by drying under P2O5 under vacuum to obtain 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid (2.2 g) as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 13.27 (s, 1H), 9.36 (s, 1H), 8.24 (s, 1H), 7.77 (d, J=9.5 Hz, 1H), 7.67 (d, J=9.5, 1.7 Hz, 1H).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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